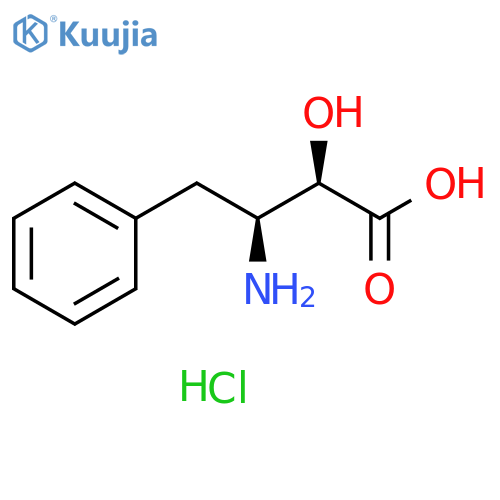

Cas no 168200-97-3 ((2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID)

168200-97-3 structure

商品名:(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID

CAS番号:168200-97-3

MF:C10H14ClNO3

メガワット:231.676062107086

CID:4610990

(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID 化学的及び物理的性質

名前と識別子

-

- rel-(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride

- (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID

-

- インチ: 1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9+;/m0./s1

- InChIKey: OPVMPYQFOLATCK-OULXEKPRSA-N

- ほほえんだ: C(C1C=CC=CC=1)[C@H](N)[C@@H](O)C(=O)O.Cl

じっけんとくせい

- 色と性状: White to Yellow Solid

(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 51920-5/G |

(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID HCL |

168200-97-3 | 95% | 5/G |

$2303 | 2022-06-02 | |

| Key Organics Ltd | AS-35938-0.25g |

(2s,3r)-3-amino-2-hydroxy-4-phenyl-butyric acid hcl |

168200-97-3 | >95% | 0.25g |

£422.00 | 2025-02-09 | |

| Key Organics Ltd | AS-35938-1g |

(2s,3r)-3-amino-2-hydroxy-4-phenyl-butyric acid hcl |

168200-97-3 | >95% | 1g |

£981.00 | 2025-02-09 |

(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

168200-97-3 ((2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID) 関連製品

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:168200-97-3)(2S,3R)-3-AMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID

清らかである:99%/99%/99%

はかる:0.25g/1g/5g

価格 ($):462.0/1155.0/3465.0